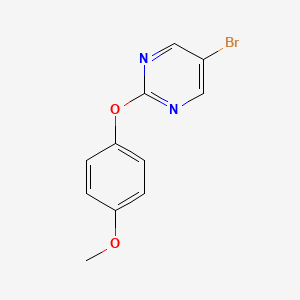

5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Descripción general

Descripción

5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a heterocyclic organic compound with the molecular formula C11H9BrN2O2. It is a white to light beige powder with a melting point of 211-212°C. This compound is slightly soluble in water but freely soluble in organic solvents such as acetone, chloroform, and methanol. It is commonly used as a building block in the synthesis of various pyrimidine derivatives, including drugs and agrochemicals.

Mecanismo De Acción

Target of Action

It is known to be a product used for proteomics research .

Mode of Action

It is known that pyrimidine derivatives play a significant role in the research and development of anticancer drugs .

Pharmacokinetics

It is known that the compound is slightly soluble in water, but freely soluble in organic solvents such as acetone, chloroform, and methanol. This solubility profile may influence its bioavailability.

Result of Action

Given its use in proteomics research , it may be involved in protein interactions and modifications.

Action Environment

The action of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine can be influenced by environmental factors. For instance, it is stable under normal storage conditions. Additionally, its solubility in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.

Análisis Bioquímico

Biochemical Properties

5-Bromo-2-(4-methoxyphenoxy)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in nucleophilic substitution reactions, such as those catalyzed by nucleophilic displacement . The compound’s bromine atom facilitates these interactions, making it a valuable tool in studying enzyme kinetics and mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The bromine atom in the compound allows it to participate in nucleophilic substitution reactions, which can lead to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, highlighting its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biological activity. At higher doses, toxic or adverse effects can be observed, indicating a threshold effect . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biological activity and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution patterns are essential for understanding its biological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biological activity . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Métodos De Preparación

The synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 4-methoxyphenol in the presence of a base. The reaction occurs at room temperature and is usually completed within 6-8 hours. Industrial production methods may involve scaling up this reaction while optimizing the reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

5-Bromo-2-(4-methoxyphenoxy)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in Suzuki coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have investigated the anticancer potential of 5-bromo-2-(4-methoxyphenoxy)pyrimidine derivatives. For instance, a study by Suresh Kumar et al. synthesized various bromopyrimidine analogs and evaluated their cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to reference drugs like Dasatinib .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. Research showed that derivatives of this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Activity Evaluation

In a comprehensive study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, researchers synthesized a series of bromopyrimidine derivatives and assessed their anticancer activities using MTT assays. The study found that specific compounds within this series demonstrated IC50 values significantly lower than those of established chemotherapeutic agents, indicating their potential as effective anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of this compound derivatives against multidrug-resistant bacterial strains. The results indicated that some derivatives inhibited biofilm formation at low concentrations, suggesting their utility in treating infections caused by resistant pathogens .

Comparación Con Compuestos Similares

5-Bromo-2-(4-methoxyphenoxy)pyrimidine can be compared with other similar compounds, such as:

- 5-Bromo-2-(4-methylphenoxy)pyrimidine

- 5-Bromo-2-(4-methoxybenzylamino)pyrimidine

- 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and functionality.

Actividad Biológica

5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H9BrN2O2 and a molecular weight of 281.114 g/mol. The compound features a bromine atom and a methoxyphenoxy group attached to a pyrimidine ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis in tumor cells.

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Anticancer Activity

The following table summarizes the anticancer activity of this compound against different cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.3 | Cell cycle arrest at G2/M phase |

| HepG2 | 10.1 | Caspase activation |

These findings indicate that the compound has a potent effect on inhibiting cell growth and inducing programmed cell death in cancer cells.

Case Studies

- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in a significant increase in caspase-3/7 activity, suggesting that it triggers the intrinsic apoptotic pathway. The IC50 value was determined to be approximately 12.5 µM, indicating effective cytotoxicity at relatively low concentrations .

- Study on A549 Cells : Another investigation showed that the compound caused cell cycle arrest at the G2/M phase in A549 cells, with an IC50 value of 15.3 µM. This suggests that it interferes with the normal progression of the cell cycle, leading to cell death .

Additional Biological Activities

Beyond its anticancer properties, research has indicated other potential therapeutic effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, although specific MIC values are yet to be established.

- Neuroprotective Effects : Some derivatives of pyrimidines have shown promise as neuroprotective agents in models of neurodegenerative diseases, potentially due to their ability to inhibit acetylcholinesterase (AChE) activity .

Propiedades

IUPAC Name |

5-bromo-2-(4-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-15-9-2-4-10(5-3-9)16-11-13-6-8(12)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQJWLTUHCUAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404076 | |

| Record name | 5-bromo-2-(4-methoxyphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69033-87-0 | |

| Record name | 5-bromo-2-(4-methoxyphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.